

Unveiling the Three-Dimensional Architecture of Dihydropyran Derivatives: A Crystallographic Comparison

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Compound of Interest

(3,4-DIHYDRO-2H-PYRAN-2-YL)METHYLAMINE

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A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic analysis of dihydropyran derivatives, offering a comparative overview of their structural parameters, detailed experimental protocols, and visual workflows to facilitate further research and application in medicinal chemistry and materials science.

Dihydropyran derivatives are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects, have made them attractive targets in drug discovery. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. X-ray crystallography stands as the definitive technique for obtaining this detailed structural information at the atomic level.

This guide provides a comparative analysis of the crystallographic data for a selection of dihydropyran derivatives, presents detailed experimental protocols for their crystallographic analysis, and visualizes key experimental and logical workflows.

Comparative Crystallographic Data of Dihydropyran Derivatives







The following table summarizes the key crystallographic parameters for a series of 2-amino-3-cyano-4H-pyran and fused dihydropyran derivatives, showcasing the variations in their crystal packing and molecular geometry.



Co mp oun d Na me	For mul a	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	V (ų)	Z	Ref.
Met hyl 2- ami no- 4- (4- chlo roph enyl)-7,7 - dim ethy I-5- oxo- 5,6, 7,8- tetra hydr o- 4H- chro men e-3- carb oxyl ate	C20 H22 CIN O5	Mon oclin ic	P21/ C	11.8 83(2)	11.2 34(2)	15.3 41(3)	90	109. 53(3)	90	192 8.8(7)	4	[1]
2- Ami	C ₁₆ H ₉ Cl	Tricli nic	P-1	8.41 11(1	10.3 23(2	12.0 09(2	98.2 7(3)	101. 99(3	108. 82(3	923. 3(3)	2	[2]



no- 3- cya no- 4- (3,4- dichl orop hen yl)-7 - hydr oxy- 4H- ben zo[b]pyr an · 1,4- diox ane	2N2 O2 · C4H 8O2			7))))			
2- Ami no- 3- cya no- 4- (2,6- dichl orop hen yl)-7 - hydr oxy- 4H-	C ₁₆ H ₉ Cl ₂ N ₂ O ₂	Mon oclin ic	P21/ C	13.9 23(3)	7.64 12(1 5)	14.8 68(3)	90	113. 89(3)	90	144 7.8(5)	4	[2]



ben zo[b]pyr an												
2- Ami no- 3- cya no- 4- (4- met hox	C19 H14	Tricli		6.04	10.8	13.3	109.	93.2	95.4	811.		
yph enyl)-4H -1- ben zoth ieno [3,2- b]py ran	N ₂ O ₂ S	nic	P-1	69(3	135(5)	260(6)	943(2)	26(2	39(2	76(7)	2	[3]
5-Bro mos piro[indo line-3,7'-pyra no[3,2-c:5,6-c']di	C26 H10 BrN O6 (for the asy mm etric unit, full unit cell	Tricli	P-1	11.8 333(6)	12.8 151(6)	17.1 798(8)	77.3 17(4)	74.1 47(4)	66.4 93(5)	228 0.0(2)	1	[4]



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hylp yran -3ylide ne)-4-(4hydr оху phe nyl)-2,3, 4,5tetra hvdr 0-1H-1,5ben zodi aze pine

Experimental Protocols

The determination of the crystal structure of dihydropyran derivatives by X-ray crystallography involves a series of well-defined steps, from the synthesis and crystallization of the compound to the final refinement of the atomic model.

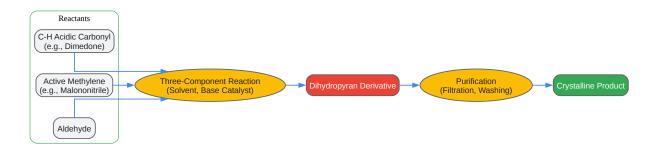
Synthesis of Dihydropyran Derivatives

A common and efficient method for the synthesis of 2-amino-3-cyano-4H-pyran derivatives is a three-component reaction involving an aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a C-H acidic carbonyl compound (e.g., dimedone or a β-ketoester).[1][7]

General Procedure:



- An equimolar mixture of the aldehyde, the active methylene compound, and the C-H acidic carbonyl compound is dissolved in a suitable solvent, such as ethanol.
- A catalytic amount of a base, such as piperidine or N-methylmorpholine, is added to the reaction mixture.[1]
- The mixture is stirred at room temperature or heated under reflux for a specified period, typically ranging from a few hours to 24 hours.
- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried.



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Caption: Three-component synthesis of dihydropyran derivatives.

Single-Crystal X-ray Crystallography

The following protocol outlines the general steps for the single-crystal X-ray diffraction analysis of dihydropyran derivatives.



1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified dihydropyran derivative in an appropriate solvent or a mixture of solvents (e.g., ethanol, methanol, dioxane).[1][2]
- Vapor diffusion techniques, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, can also be employed to promote crystallization.
- 2. Crystal Mounting and Data Collection:
- A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[8]
- The crystal is cooled to a low temperature (typically 100-170 K) using a cryostream to minimize thermal vibrations and radiation damage.[8]
- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[3][8]
- A series of diffraction images are recorded as the crystal is rotated through a range of angles.
- 3. Data Processing and Structure Solution:
- The collected diffraction images are processed to integrate the intensities of the individual reflections and to determine the unit cell parameters and space group of the crystal.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
- An initial atomic model is built into the electron density map.
- 4. Structure Refinement and Validation:
- The initial model is refined against the experimental diffraction data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

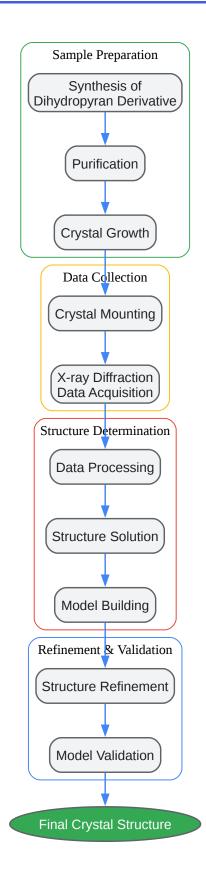






- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated to ensure its quality and consistency with the experimental data.





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Caption: Experimental workflow for single-crystal X-ray crystallography.



Conclusion

The X-ray crystallographic data presented in this guide highlights the structural diversity within the dihydropyran class of compounds. The provided experimental protocols offer a practical framework for researchers to conduct their own crystallographic studies. The visualization of the synthesis and crystallographic workflows aims to provide a clear and concise overview of the processes involved. This comparative guide serves as a valuable resource for scientists engaged in the design and development of novel dihydropyran-based molecules for various applications, particularly in the field of drug discovery, by providing fundamental insights into their three-dimensional structures.

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